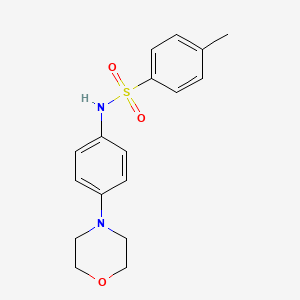

4-methyl-N-(4-morpholinophenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14-2-8-17(9-3-14)23(20,21)18-15-4-6-16(7-5-15)19-10-12-22-13-11-19/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOVPNOEAOLADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(4-morpholinophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is . It features a sulfonamide group, which is known for its diverse biological activities, including antibacterial, antitumor, and enzyme inhibition properties. The presence of the morpholine ring enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 275.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Anticancer Properties

Research indicates that sulfonamides like this compound exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria and some cancer cells, thereby impeding cell proliferation.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Studies

- MCF-7 Cell Line : In vitro studies have shown that this compound exhibits potent cytotoxic activity against the MCF-7 breast cancer cell line. The IC50 value was reported to be significantly lower than that of standard chemotherapeutic agents.

- A549 Cell Line : The compound also demonstrated effectiveness against A549 lung cancer cells, suggesting a broad spectrum of anticancer activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 2.5 | 8.0 |

| A549 | 3.0 | 7.5 |

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrase isoforms (hCA I, II, IX, and XII). These enzymes play critical roles in various physiological processes, including acid-base balance and respiration.

Findings

- Potent Inhibitor : Research indicates that this compound shows strong inhibition against these isoforms, making it a candidate for further development as a therapeutic agent targeting diseases linked to carbonic anhydrase dysregulation.

Table 3: Inhibition Potency Against Carbonic Anhydrase Isoforms

| Isoform | Inhibition (% at 10 µM) |

|---|---|

| hCA I | 85% |

| hCA II | 90% |

| hCA IX | 75% |

| hCA XII | 80% |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as an anticancer agent and an inhibitor of key enzymes involved in various diseases. Ongoing research is essential to fully understand its mechanisms of action and therapeutic applications.

Future studies should focus on:

- In vivo testing to evaluate the pharmacokinetics and safety profile.

- Mechanistic studies to elucidate the pathways involved in its anticancer effects.

- Development of derivatives with enhanced potency and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide, exhibit significant antimicrobial properties. A study conducted by Egbujor et al. (2019) synthesized various alkanoylated derivatives of 4-methylphenyl sulphonamoyl carboxylic acids and tested their efficacy against several pathogens, including Pseudomonas aeruginosa, Salmonella typhi, and Candida albicans. The results demonstrated that certain derivatives showed superior antibacterial and antifungal activities compared to standard antibiotics like ofloxacin and fluconazole .

Table 1: Antimicrobial Activity Results

| Compound | Pathogen | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|---|

| 2b | Pseudomonas aeruginosa | 20 | Ofloxacin |

| 2c | Candida albicans | 18 | Fluconazole |

| 2a | Staphylococcus aureus | 22 | Penicillin |

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. The DPPH radical scavenging assay showed that some derivatives possess strong antioxidant activity, with compound 2a exhibiting the highest inhibition percentage at various concentrations .

Table 2: Antioxidant Activity Results

| Sample | % Inhibition at 200 µg/ml | % Inhibition at 100 µg/ml | % Inhibition at 50 µg/ml |

|---|---|---|---|

| Ascorbic Acid | 96.83 | 97.68 | 97.31 |

| Compound 2a | 93.41 | 87.67 | 84.92 |

| Compound 2b | 75.03 | 71.79 | 77.05 |

Anticancer Potential

Sulfonamides have been recognized for their potential anticancer activities due to their ability to inhibit specific cellular pathways involved in tumor growth. A patent (WO2020204548A1) describes novel compounds with anticancer properties that inhibit the expression of AIMP2-DX2, suggesting that derivatives of sulfonamides could be developed as effective cancer therapeutics .

Agrochemical Applications

This compound is also employed as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its sulfonamide functional group is crucial for the biological activity of these compounds, enhancing their efficacy against various pests and diseases affecting crops .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic acyl substitution reactions between an electrophilic sulfonyl chloride and a morpholine derivative. Characterization techniques such as FTIR, NMR, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a morpholinophenylamine intermediate. For example:

- Step 1 : Sulfonylation of 4-morpholinoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

- Step 2 : Purification via column chromatography and characterization using -NMR and -NMR to confirm regioselectivity and purity. Key NMR signals include aromatic protons (δ 7.2–7.8 ppm) and morpholine protons (δ 3.0–3.8 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Using Mo-Kα or Cu-Kα radiation.

- Structure solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for small-molecule refinement, with validation via PLATON or CCDC tools to check for voids, symmetry errors, and hydrogen bonding patterns .

- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots .

Q. What analytical techniques are essential for verifying purity and stability?

- HPLC : To quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 347.12) .

- Stability studies : Monitor hydrolysis of the sulfonamide group in acidic/basic buffers using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s biological activity compared to other analogs?

- Structure-Activity Relationship (SAR) : The morpholine group enhances solubility and modulates target binding. For example, replacing morpholine with a xanthene group (as in AH-7614) increases antagonistic activity against FFA4/GPR120 receptors, as shown by calcium flux assays (IC values < 1 µM) .

- Methodological validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking (using AutoDock Vina) to compare binding affinities .

Q. What strategies resolve contradictions in reported biological data for sulfonamide derivatives?

- Case study : Discrepancies in antimicrobial activity between 4-methyl and 4-chloro analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide vs. 4-methyl derivatives) may arise from differences in lipophilicity (logP) or cellular uptake.

- Resolution : Perform side-by-side assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth) and quantify cellular penetration via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the benzene ring .

- Experimental validation : Reactivity studies with electrophiles (e.g., bromine) monitored by -NMR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Issue : Racemization during sulfonylation at elevated temperatures.

- Solution : Optimize reaction temperature (<40°C) and use chiral auxiliaries (e.g., Evans oxazolidinones) to retain stereochemistry. Characterize enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.